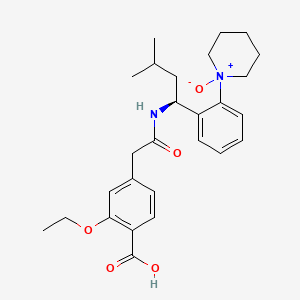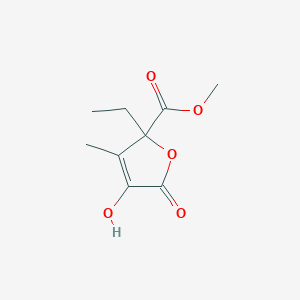![molecular formula C17H25NO4 B13448474 [(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate](/img/structure/B13448474.png)
[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a carbamate group attached to a phenyl ring, with a side chain containing hydroxyl groups and double bonds. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Side Chain: The side chain, 6,7-dihydroxy-3,7-dimethyloct-2-enyl, can be synthesized through a series of reactions, including aldol condensation, reduction, and hydroxylation.
Carbamate Formation: The side chain is then reacted with phenyl isocyanate under controlled conditions to form the carbamate linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), are often employed to ensure the compound meets stringent quality standards.
Chemical Reactions Analysis
Types of Reactions
[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the side chain can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the side chain can be reduced to form saturated compounds.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst is often used for hydrogenation reactions.
Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes from the hydroxyl groups.
Reduction: Formation of saturated compounds from the reduction of double bonds.
Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.
Scientific Research Applications
[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of [(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the phenyl ring and side chain may interact with hydrophobic pockets in receptors, modulating their activity and downstream signaling pathways.
Comparison with Similar Compounds
[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate can be compared with other carbamate compounds, such as:
[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-methylcarbamate: Similar structure but with a methyl group instead of a phenyl group.
[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-ethylcarbamate: Similar structure but with an ethyl group instead of a phenyl group.
[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-propylcarbamate: Similar structure but with a propyl group instead of a phenyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H25NO4 |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
[(Z)-6,7-dihydroxy-3,7-dimethyloct-2-enyl] N-phenylcarbamate |
InChI |
InChI=1S/C17H25NO4/c1-13(9-10-15(19)17(2,3)21)11-12-22-16(20)18-14-7-5-4-6-8-14/h4-8,11,15,19,21H,9-10,12H2,1-3H3,(H,18,20)/b13-11- |
InChI Key |
BJSMCYVUDVXIGH-QBFSEMIESA-N |
Isomeric SMILES |
C/C(=C/COC(=O)NC1=CC=CC=C1)/CCC(C(C)(C)O)O |
Canonical SMILES |
CC(=CCOC(=O)NC1=CC=CC=C1)CCC(C(C)(C)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



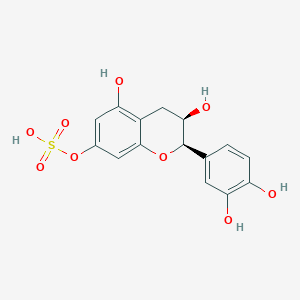
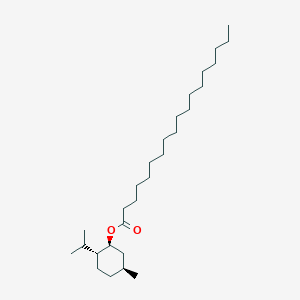
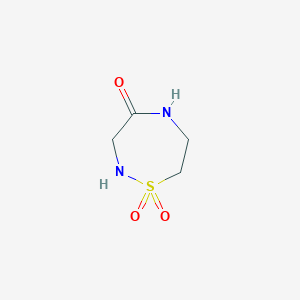

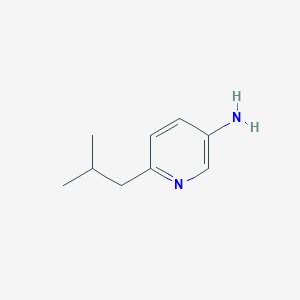
![1-Azabicyclo[3.2.1]octan-6-one hydrochloride](/img/structure/B13448435.png)
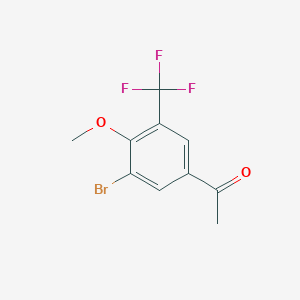
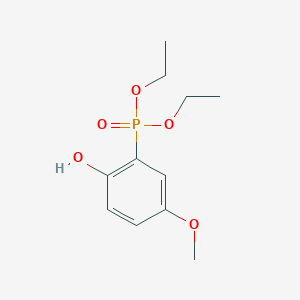
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)-1-phenylpropan-2-yl]-3-phenylurea](/img/structure/B13448440.png)
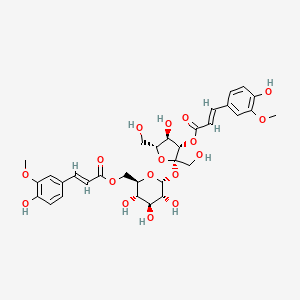
![bis[2-(6-chloro-1-methyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13448454.png)
